molecular formula C29H37N3O6 B606962 DBCO-PEG4-amine CAS No. 1840886-10-3

DBCO-PEG4-amine

Cat. No. B606962
CAS RN: 1840886-10-3
M. Wt: 523.63
InChI Key: NFJQULPXXATMFO-UHFFFAOYSA-N
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Description

DBCO-PEG4-amine is a compound formed by conjugating DBCO with PEG 4 amine . This conjugate has demonstrated remarkable attributes such as low toxicity and high solubility . Its hydrophilic nature contributes to its slow-release properties .


Synthesis Analysis

This compound serves as a PEG-based PROTAC linker, facilitating the synthesis of PROTACs . It can be used to derivatize carboxyl groups or activated esters (e.g. NHS esters) through a stable amide bond . In the presence of activators (e.g. EDC, or HATU), this reagent can be used to derivatize carboxyl groups .


Molecular Structure Analysis

The chemical formula of this compound is C32H42N4O10S . Its exact mass is 674.26 and its molecular weight is 674.770 .


Chemical Reactions Analysis

This compound is a click chemistry reagent, it contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It can be used in the synthesis of FPM-PEG4-DBCO, a homobifunctional azide-to-azide cross-linker .


Physical And Chemical Properties Analysis

This compound is a light yellow oil . It has enhanced solubility in aqueous media due to its hydrophilic PEG spacer arm . It is soluble in DCM, THF, acetonitrile, DMF, and DMSO .

Scientific Research Applications

  • Micropatterned Three-Dimensional Culture in Gelatin Hydrogels : DBCO-PEG4-amine is used in the synthesis of click-crosslinkable and photodegradable gelatin hydrogels. This facilitates micropatterned three-dimensional culture, which is beneficial for cell encapsulation in these hydrogels (Tamura et al., 2015).

  • Cartilage Tissue Engineering : In situ cross-linkable hyaluronic acid hydrogels, synthesized using HA-PEG4-DBCO, have potential in cartilage tissue engineering. These hydrogels support cell survival and cartilaginous tissue regeneration, demonstrating clinical potential (Han et al., 2018).

  • Quantum Dots : this compound plays a role in the synthesis of heterotelechelic polysarcosine polymers, which are used as multidentate ligands for stable water-soluble quantum dots. This demonstrates its utility in nanotechnology applications (Fokina et al., 2016).

  • Michael Addition Reaction : Studies have shown that polyethylene glycol, like this compound, can serve as an environmentally friendly medium for the conjugate addition of amines to alkenes, highlighting its potential in green chemistry (Kumar et al., 2006).

  • Responsive Tertiary Amine Functional PEGs : this compound is utilized in the preparation of amine-functional poly(ethylene glycol) (PEG) copolymers, which exhibit thermo- and pH-responsive behavior in aqueous solutions. This is significant for developing stimuli-responsive materials (Herzberger et al., 2014).

  • Bioorthogonal Pretargeting : Enhancing reactivity for bioorthogonal pretargeting in molecular imaging and diagnostics involves using DBCO-PEG-TCO molecules with azido-antibodies. This application in bioconjugate chemistry highlights its importance in biomedical research (Rahim et al., 2015).

  • PH-Dependent Fluorescent PEG Hydrogel : this compound contributes to the synthesis of PEG-based hydrogels with pH-dependent fluorescence, offering potential applications in drug release and disease site targeting (Choi et al., 2012).

  • Local Drug Delivery : Injectable bioorthogonal dendrimer hydrogels synthesized using this compound have shown potential for local drug delivery in cancer treatment, indicating its significance in pharmaceutical applications (Xu et al., 2017).

  • siRNA Delivery : In the delivery of small interfering RNA (siRNA), this compound is used for folate receptor-directed surface functionalization of lipopolyplexes, which is important in cancer therapy (Klein et al., 2018).

  • Copper Radionuclide Chelation : The synthesis of DBCO-PEG4-CB-TE1K1P for copper-based radiopharmaceuticals demonstrates the application of this compound in radiopharmaceutical development (Zeng et al., 2014).

  • Biosensor Fabrication : this compound plays a role in the immobilization of enzymes on biosensors, indicating its utility in the development of in vivo microelectrode biosensors (Vasylieva et al., 2011).

Mechanism of Action

Target of Action

DBCO-PEG4-Amine is a carboxyl-reactive building block . It is primarily used to derivatize carboxyl groups in the presence of activators (e.g., EDC, DCC) or activated esters (e.g., NHS esters) through a stable amide bond . The primary targets of this compound are therefore molecules containing carboxyl groups .

Mode of Action

This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, is highly selective and efficient, allowing for the formation of a stable triazole linkage .

Biochemical Pathways

This compound is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs are molecules that can degrade specific proteins within cells, while ADCs are antibodies linked to biologically active drugs. By using this compound, these molecules can be synthesized with high efficiency and specificity .

Pharmacokinetics

The peg spacer in this compound is known to enhance the water solubility of the compound , which could potentially improve its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with azide-containing molecules . This enables the synthesis of complex molecules like PROTACs and ADCs, which can have various effects at the molecular and cellular level depending on their specific design .

Action Environment

This compound has enhanced solubility in aqueous media , which means it can stably exist in biological environments. but also reduces non-specific binding. This makes this compound a versatile tool in various biochemical and biomedical applications.

Future Directions

DBCO-PEG4-amine can be used for the synthesis of a range of PROTAC molecules . Its use in the synthesis of antibody-drug conjugates (ADCs) suggests potential applications in the development of new therapeutic strategies .

properties

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O6/c30-13-15-35-17-19-37-21-22-38-20-18-36-16-14-31-28(33)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJQULPXXATMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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